molecular formula C22H26O6 B8070331 apleway

apleway

Cat. No.: B8070331
M. Wt: 386.4 g/mol
InChI Key: VWVKUNOPTJGDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apleway involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:

    Formation of the benzofuran core: This is achieved through a series of reactions including cyclization and functional group transformations.

    Introduction of the glucose moiety: This step involves glycosylation reactions to attach the glucose unit to the benzofuran core.

    Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

apleway undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

apleway has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study SGLT2 inhibition and related chemical reactions.

    Biology: Investigated for its effects on glucose metabolism and cellular responses to high glucose levels.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce the risk of cardiovascular events in diabetic patients.

    Industry: Utilized in the development of new antidiabetic drugs and formulations.

Mechanism of Action

apleway exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces renal glucose reabsorption, leading to increased urinary glucose excretion and lower plasma glucose levels. The compound has a high affinity for SGLT2, with an IC50 value of 2.9 nM, and shows minimal activity against other glucose transporters .

Comparison with Similar Compounds

Similar Compounds

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin

Uniqueness

apleway is unique due to its high specificity and potency as an SGLT2 inhibitor. It has a higher selectivity for SGLT2 compared to other similar compounds, which reduces the risk of off-target effects and enhances its therapeutic efficacy .

Properties

IUPAC Name

5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.